3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that features an indole moiety, a chloro substituent, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The chloro substituent can be introduced via electrophilic substitution reactions.
The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under basic or acidic conditions . The final step involves coupling the indole derivative with the oxazolidinone precursor under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent on the indole ring can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chloro substituent and oxazolidinone ring can enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Oxazolidinone Derivatives: Compounds like linezolid and tedizolid are oxazolidinone antibiotics with similar structural features.
Uniqueness
3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-5-ETHYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to the combination of the indole and oxazolidinone moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-5-17(3)18(4,23)21(16(22)24-17)9-8-13-11(2)20-15-7-6-12(19)10-14(13)15/h6-7,10,20,23H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVCZPYAOOBXSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCC2=C(NC3=C2C=C(C=C3)Cl)C)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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